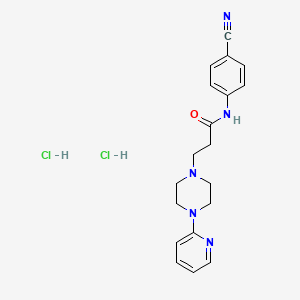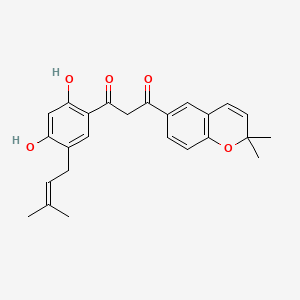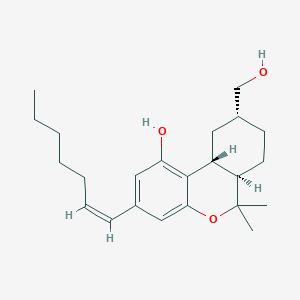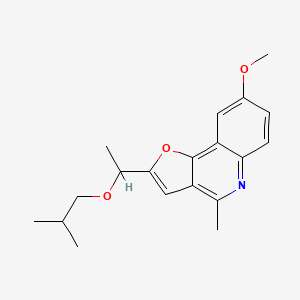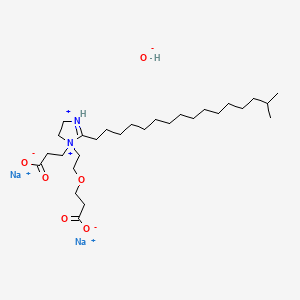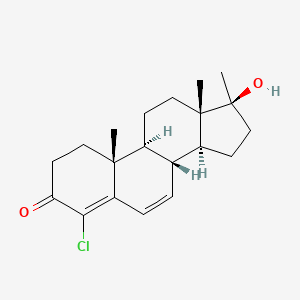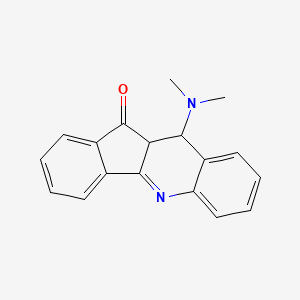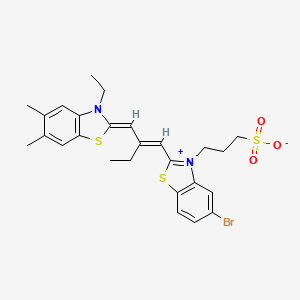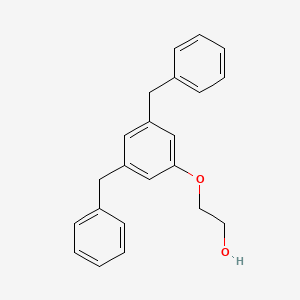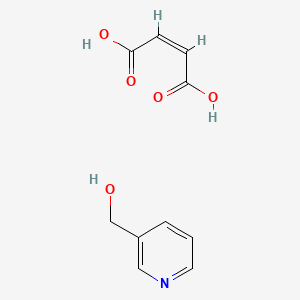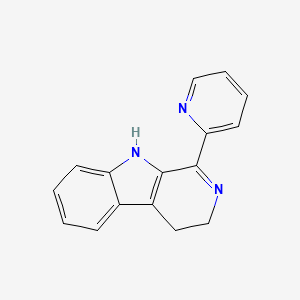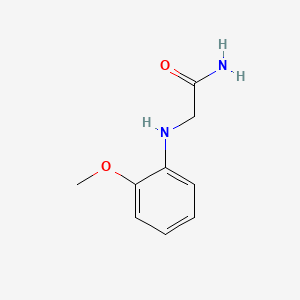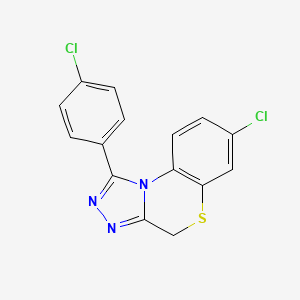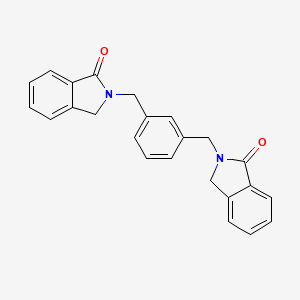
D 528 dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D 528 dihydrochloride is a chemical compound with significant applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D 528 dihydrochloride involves several steps, including the preparation of intermediates and the final compound. The process typically starts with the reaction of specific precursors under controlled conditions to form the desired product. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to ensure the purity and yield of the compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized synthetic routes. The process involves the use of large reactors and precise control of reaction parameters to achieve high efficiency and consistency. The final product is purified using techniques such as crystallization, filtration, and drying to obtain the dihydrochloride salt in its pure form.
Chemical Reactions Analysis
Types of Reactions
D 528 dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using suitable reducing agents to yield reduced forms.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
The reactions involving this compound typically use common reagents such as oxidizing agents (e.g., DDQ), reducing agents, and various catalysts. The conditions for these reactions, including temperature, solvent, and reaction time, are optimized to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce substituted compounds with different functional groups.
Scientific Research Applications
D 528 dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is employed in biological studies to investigate its effects on cellular processes and pathways.
Medicine: this compound is studied for its potential therapeutic applications, including its effects on specific molecular targets.
Industry: The compound is used in industrial processes for the production of other chemicals and materials.
Mechanism of Action
The mechanism of action of D 528 dihydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and modulating their activity. This can lead to changes in cellular processes and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
D 528 dihydrochloride can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Pramipexole dihydrochloride: A dopamine agonist used in the treatment of Parkinson’s disease.
Dexpramipexole dihydrochloride: A neuroprotective agent investigated for its potential in treating amyotrophic lateral sclerosis (ALS).
Compared to these compounds, this compound may have distinct properties and applications that make it valuable in specific research and industrial contexts.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields Its unique properties and wide range of applications make it an important subject of study in chemistry, biology, medicine, and industry
Properties
CAS No. |
86656-07-7 |
|---|---|
Molecular Formula |
C27H44Cl2N2O4 |
Molecular Weight |
531.6 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]-N'-methyl-2-propan-2-ylpentane-1,5-diamine;dihydrochloride |
InChI |
InChI=1S/C27H42N2O4.2ClH/c1-20(2)27(19-28,22-10-12-24(31-5)26(18-22)33-7)14-8-15-29(3)16-13-21-9-11-23(30-4)25(17-21)32-6;;/h9-12,17-18,20H,8,13-16,19,28H2,1-7H3;2*1H |
InChI Key |
JXXVGYAREBNGAW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(CN)C2=CC(=C(C=C2)OC)OC.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


